Cas no 439109-08-7 (N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE)
N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE Chemical and Physical Properties
Names and Identifiers
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- N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
- N-(prop-2-en-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
- N-prop-2-enyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
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- MDL: MFCD03012938
- Inchi: 1S/C13H10F3NOS/c1-2-5-17-12(18)11-7-8-6-9(13(14,15)16)3-4-10(8)19-11/h2-4,6-7H,1,5H2,(H,17,18)
- InChI Key: BRPVCAPZRUIPSO-UHFFFAOYSA-N
- SMILES: S1C(C(NCC=C)=O)=CC2C=C(C(F)(F)F)C=CC1=2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 358
- XLogP3: 4.1
- Topological Polar Surface Area: 57.3
N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB297296-100 mg |
N-Allyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide; . |
439109-08-7 | 100mg |
€221.50 | 2023-05-19 | ||
| abcr | AB297296-100mg |
N-Allyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide; . |
439109-08-7 | 100mg |
€283.50 | 2025-02-20 | ||
| Ambeed | A917175-1g |
N-(Prop-2-en-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
439109-08-7 | 90% | 1g |
$350.0 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623853-1mg |
N-allyl-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide |
439109-08-7 | 98% | 1mg |
¥535.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623853-2mg |
N-allyl-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide |
439109-08-7 | 98% | 2mg |
¥619.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623853-5mg |
N-allyl-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide |
439109-08-7 | 98% | 5mg |
¥661.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623853-10mg |
N-allyl-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide |
439109-08-7 | 98% | 10mg |
¥924.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623853-20mg |
N-allyl-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide |
439109-08-7 | 98% | 20mg |
¥1083.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623853-25mg |
N-allyl-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide |
439109-08-7 | 98% | 25mg |
¥1375.00 | 2024-05-13 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00884709-1g |
N-(Prop-2-en-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
439109-08-7 | 90% | 1g |
¥2401.0 | 2024-04-17 |
N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE Suppliers
N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Introduction to N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE (CAS No. 439109-08-7)
N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 439109-08-7, represents a class of molecules that are being extensively studied for their potential therapeutic applications. The structural features of this compound, particularly the presence of a trifluoromethyl group and an allyl side chain, contribute to its unique chemical properties and biological activities.
The benzothiophene core of N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a well-known scaffold in drug discovery, known for its ability to interact with various biological targets. The introduction of a trifluoromethyl group at the 5-position enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further development. Additionally, the allyl side chain provides a site for functionalization, allowing for the creation of derivatives with tailored biological properties.
In recent years, there has been a growing interest in the development of novel compounds based on benzothiophene derivatives due to their demonstrated efficacy in various therapeutic areas. Research has shown that these compounds exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of functional groups in N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE makes it a promising candidate for further investigation in these areas.
The synthesis of N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the formation of the benzothiophene core, followed by the introduction of the trifluoromethyl group and the allyl side chain. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, are often employed to achieve high yields and purity.
The pharmacological profile of N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE has been the subject of several recent studies. These studies have revealed that the compound interacts with specific biological targets, leading to modulatory effects on cellular processes. For instance, research suggests that this compound may inhibit certain enzymes involved in inflammation and cancer progression. The exact mechanisms of action are still under investigation, but preliminary findings are encouraging.
The potential therapeutic applications of N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE are broad and varied. In oncology, this compound shows promise as a lead molecule for the development of new anticancer agents. Its ability to disrupt key signaling pathways involved in tumor growth makes it an attractive candidate for further exploration. Additionally, its anti-inflammatory properties may make it useful in treating chronic inflammatory diseases.
In conclusion, N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE (CAS No. 439109-08-7) is a structurally complex and biologically active compound with significant potential in pharmaceutical research. The combination of its unique structural features and promising preclinical data positions it as a valuable asset in the quest for novel therapeutic interventions. As research continues to uncover new insights into its mechanism of action and pharmacological effects, this compound is likely to play an increasingly important role in drug discovery and development.
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